molecular formula C9H13N3 B1444831 3-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 1286273-39-9

3-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No. B1444831
CAS RN: 1286273-39-9
M. Wt: 163.22 g/mol
InChI Key: XWKNLPFCARFTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyrrolidin-1-yl)pyridin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones and 3-iodopyrroles involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pyrrolidine derivatives, such as 3-(Pyrrolidin-1-yl)pyridin-2-amine, are often prepared through the condensation of amines with carbonyl-containing compounds. These derivatives play a significant role in various synthetic reactions, demonstrating versatility in organic chemistry (Anderson & Liu, 2000).
    • Cyclic amines like pyrrolidine are involved in redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines and pyrrolidines (Kang, Richers, Sawicki & Seidel, 2015).
    • The preparation of diastereomerically and enantiomerically pure pyrrolidines from aziridinols using an aza-Payne rearrangement has been reported, showcasing the utility of pyrrolidine derivatives in stereochemical applications (Schomaker, Bhattacharjee, Yan & Borhan, 2007).
  • Catalysis and Reactions :

    • Aerobic oxidation of cyclic amines to lactams, important chemical feedstocks, can be catalyzed by CeO2-supported gold nanoparticles. This process has been successfully applied to pyrrolidine, illustrating its reactivity and potential in catalysis (Dairo, Nelson, Slowing, Angelici & Woo, 2016).
    • Enantioselective A(3) reactions of secondary amines, including pyrrolidine, with a Cu(I)/acid-thiourea catalyst combination have been achieved, further highlighting the significance of pyrrolidine derivatives in asymmetric synthesis (Zhao & Seidel, 2015).
  • Structural and Material Science Applications :

    • The study of hydrates of pyrrolines and pyrrolidines has provided insights into the structural properties of these compounds, which could have implications in materials science (Rzepiński, Dobrzycki, Cyrański & Boese, 2016).
    • Pyrrolidine derivatives have been used in the synthesis of melanin-concentrating hormone receptor-1 antagonists, suggesting their potential in the development of bioactive molecules (Huang et al., 2005).

Future Directions

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as 3-(pyrrolidin-1-yl)pyridin-2-amine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a specific manner, leading to changes in their function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by its molecular environment.

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind selectively to certain enzymes, influencing their activity. For instance, the pyrrolidine ring’s stereochemistry can affect the binding mode to enantioselective proteins, leading to different biological profiles . This compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can modulate the activity of target enzymes and proteins.

Cellular Effects

This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of key signaling molecules, thereby altering cellular responses. For example, its interaction with specific receptors can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can modulate metabolic pathways, impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety profile of the compound in biochemical and pharmacological applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria could influence cellular metabolism.

properties

IUPAC Name

3-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKNLPFCARFTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-(Pyrrolidin-1-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-(Pyrrolidin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.